eIF4E-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
eIF4E-IN-1 is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component in the initiation of translation in eukaryotic cells, binding to the 5’ cap structure of messenger RNA (mRNA) and facilitating the recruitment of ribosomes for protein synthesis. Dysregulation of eIF4E activity has been implicated in various diseases, including cancer, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eIF4E-IN-1 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between different research groups and industrial producers.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: eIF4E-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.
Scientific Research Applications
eIF4E-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eIF4E in translation initiation and its regulation by various signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of eIF4E inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases characterized by dysregulated protein synthesis.
Industry: Utilized in drug discovery and development programs to identify and optimize new eIF4E inhibitors with improved efficacy and safety profiles
Mechanism of Action
eIF4E-IN-1 exerts its effects by binding to eIF4E and preventing its interaction with the 5’ cap structure of mRNA. This inhibits the recruitment of ribosomes and the initiation of translation, leading to a decrease in protein synthesis. The compound specifically targets the cap-binding site of eIF4E, blocking its function and disrupting the translation of mRNAs that are critical for cell growth and survival .
Comparison with Similar Compounds
Sizofiran: Another eIF4E inhibitor that has shown promise in preclinical studies for its anti-cancer properties.
RBX-eIF4Ei: A series of novel eIF4E inhibitors developed to maintain anti-tumor efficacy while minimizing toxicity.
Uniqueness: eIF4E-IN-1 is unique in its specific targeting of the cap-binding site of eIF4E, which distinguishes it from other inhibitors that may target different regions or mechanisms. Its ability to effectively inhibit translation initiation makes it a valuable tool for studying the role of eIF4E in various biological processes and diseases.
Biological Activity
eIF4E-IN-1 is a small-molecule inhibitor targeting the eukaryotic translation initiation factor 4E (eIF4E), which plays a pivotal role in regulating mRNA translation and is implicated in various malignancies. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings, including case studies and data tables.
Overview of eIF4E
eIF4E Functionality : eIF4E is essential for the initiation of translation by binding to the 7-methylguanylate (m^7G) cap of mRNAs, facilitating their recruitment to ribosomes. It enhances the translation of specific mRNAs, particularly those involved in cell growth and survival, thus contributing to oncogenesis when dysregulated .
Pathological Relevance : In cancer cells, eIF4E activity is often upregulated, leading to increased cell proliferation, survival, and metastasis. The hyperactivation of eIF4E is associated with poor prognosis across various cancers, including breast, ovarian, and lung cancers .
This compound functions by specifically inhibiting the interaction between eIF4E and its partner protein eIF4G. By disrupting this interaction, this compound effectively reduces the translation of mRNAs that promote tumorigenesis. The compound's mechanism can be summarized as follows:
- Binding Affinity : this compound binds to the cap-binding site of eIF4E.
- Inhibition of Translation Initiation : This binding prevents eIF4E from forming the eIF4F complex with eIF4G.
- Reduction in Oncogenic mRNA Translation : Consequently, the translation of oncogenic mRNAs is diminished.
Case Studies
- Breast Cancer Model : In a study using breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and proliferation rates. The IC50 value was determined to be approximately 10 µM, indicating effective inhibition at relatively low concentrations .
- Ovarian Cancer Study : In another case involving ovarian cancer models, administration of this compound led to reduced expression levels of key oncogenic proteins such as cyclin D1 and c-myc. This reduction correlated with decreased tumor growth in xenograft models .
Data Table: Summary of Key Findings
Study Type | Cancer Type | IC50 (µM) | Key Findings |
---|---|---|---|
Cell Line Study | Breast Cancer | 10 | Decreased cell viability and proliferation |
Xenograft Model | Ovarian Cancer | 15 | Reduced expression of cyclin D1 and c-myc |
In Vivo Experiment | Lung Cancer | 12 | Significant tumor size reduction observed |
Biological Implications
The inhibition of eIF4E by compounds like this compound has several biological implications:
- Therapeutic Potential : Given its role in enhancing the translation of oncogenic mRNAs, targeting eIF4E presents a promising therapeutic strategy for treating various malignancies.
- Combination Therapies : Future studies may explore the efficacy of combining this compound with other chemotherapeutic agents to enhance anti-tumor effects.
Properties
Molecular Formula |
C33H28ClF3N6O4S |
---|---|
Molecular Weight |
697.1 g/mol |
IUPAC Name |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C33H28ClF3N6O4S/c1-17-12-21(30-28(39-17)23(16-48-30)32(45)46)20-13-19(34)4-5-26(20)47-11-10-43-18(2)40-25-14-24(33(35,36)37)29(22(15-38)27(25)31(43)44)42-8-6-41(3)7-9-42/h4-5,12-14,16H,6-11H2,1-3H3,(H,45,46) |
InChI Key |
DVOYANWINMPDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)N6CCN(CC6)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.